molecular formula C22H24BNO5 B13966827 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate CAS No. 2227126-13-6

5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate

Cat. No.: B13966827
CAS No.: 2227126-13-6
M. Wt: 393.2 g/mol
InChI Key: ONFDBEJIGUEGNT-UHFFFAOYSA-N
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Description

5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyanophenoxy group, a dioxaborolan group, and a benzyl acetate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-cyanophenol with 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate can undergo various chemical reactions, including:

    Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzyl acetates.

Scientific Research Applications

5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolan group can participate in boron-mediated reactions, while the cyanophenoxy group can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanophenol: Shares the cyanophenoxy group but lacks the dioxaborolan and benzyl acetate moieties.

    2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate: An intermediate in the synthesis of the target compound.

    Benzyl acetate: A simpler ester without the cyanophenoxy and dioxaborolan groups.

Uniqueness

5-(4-Cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the dioxaborolan group allows for boron-mediated reactions, while the cyanophenoxy group provides opportunities for further functionalization and interaction with biological targets.

Properties

CAS No.

2227126-13-6

Molecular Formula

C22H24BNO5

Molecular Weight

393.2 g/mol

IUPAC Name

[5-(4-cyanophenoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate

InChI

InChI=1S/C22H24BNO5/c1-15(25)26-14-17-12-19(27-18-8-6-16(13-24)7-9-18)10-11-20(17)23-28-21(2,3)22(4,5)29-23/h6-12H,14H2,1-5H3

InChI Key

ONFDBEJIGUEGNT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)COC(=O)C

Origin of Product

United States

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